molecular formula C19H18ClN3O4 B2585200 N-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-93-1

N-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2585200
CAS No.: 421575-93-1
M. Wt: 387.82
InChI Key: ZCLGOPMFOYAQNU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide backbone and substituted phenyl rings. Its synthesis likely involves POCl₃-mediated cyclocondensation in dry DMF, a method employed for analogous compounds (e.g., N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamides) .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(26)21-10)11-3-8-14(24)15(9-11)27-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLGOPMFOYAQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit anti-inflammatory properties. For instance, compounds similar to N-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been evaluated for their ability to reduce inflammation in animal models. In one study, the anti-inflammatory efficacy was assessed using the carrageenan-induced paw edema test in rats. The results demonstrated that specific substitutions on the pyrimidine ring significantly enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Antihypertensive Activity

Another noteworthy application is in the field of antihypertensive agents. Research has shown that certain pyrimidine derivatives can effectively lower blood pressure. A study synthesized various 1,4-dihydro-5-pyrimidine carboxamides and tested them against a standard antihypertensive drug (nifedipine). The findings revealed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased antihypertensive activity .

Antimicrobial Activity

Tetrahydropyrimidine derivatives have also been investigated for their antimicrobial properties. A series of compounds were tested against different bacterial strains and fungi, demonstrating varying degrees of effectiveness. The presence of halogen substituents like chlorine appeared to enhance antimicrobial activity .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrimidine derivatives. Compounds similar to this compound were subjected to cytotoxicity assays against various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in certain cancer types .

Green Chemistry Approaches

The synthesis of this compound can be achieved through various methods emphasizing sustainability. Recent advancements include:

  • Microwave-Assisted Synthesis: This method allows for rapid reactions with higher yields (80–96%) and reduced reaction times (3–30 minutes) while minimizing environmental impact.
  • Mechanochemistry: Utilizing mortar and pestle techniques has proven effective for synthesizing this compound without harmful solvents.

These methods align with green chemistry principles by promoting safer practices and reducing waste during synthesis .

Case Study 1: Anti-inflammatory Efficacy

In a study conducted by Kumar et al., a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated that specific substitutions enhanced the anti-inflammatory effect compared to standard treatments .

Case Study 2: Antihypertensive Screening

Alam et al. synthesized a variety of pyrimidine derivatives and screened them for antihypertensive activity using a tail-cuff method to measure systolic blood pressure. The study identified several potent compounds with significant blood pressure-lowering effects compared to nifedipine .

Case Study 3: Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of tetrahydropyrimidine derivatives on multiple cancer cell lines. The study found that specific structural modifications led to increased potency against certain cancer types, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Hydroxy vs. Methoxy Groups : The 4-hydroxy-3-methoxyphenyl moiety in the target compound enables stronger hydrogen bonding (e.g., with enzymes or receptors) compared to purely alkoxy-substituted analogs () .

Synthetic Accessibility : The use of POCl₃ in DMF () is a common strategy for cyclizing tetrahydropyrimidine derivatives, though the hydroxy group in the target compound may necessitate protective group chemistry, complicating synthesis relative to analogs lacking hydroxylation .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydropyrimidine ring’s puckering (defined by Cremer-Pople parameters) influences conformational stability. Analogs with bulkier substituents (e.g., 4-methylphenyl in ) may exhibit distinct puckering amplitudes compared to the target compound .
  • Hydrogen Bonding : The hydroxy group in the target compound likely participates in intermolecular H-bonds, as seen in pyrimidine derivatives (e.g., C–H⋯O interactions in ), enhancing crystal packing density and solubility .
  • Software Tools : Structural analysis of analogs often employs SHELXL () and WinGX () for refinement, suggesting similar methodologies apply to the target compound .

Pharmacological Implications

  • Metabolic Stability : The 4-hydroxy group may render the target compound susceptible to glucuronidation, whereas ethoxy groups () could offer better metabolic resistance.
  • Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups (e.g., ’s fluorophenyl analog) exhibit antimicrobial activity, suggesting the target compound’s chloro and hydroxy substituents may synergistically enhance efficacy .

Q & A

Basic: What is the standard synthetic route for this compound, and what reaction conditions are critical for its formation?

The compound is synthesized via a modified Biginelli reaction, which involves the cyclocondensation of N-(4-chlorophenyl)acetamide derivatives, substituted aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde), and urea/thiourea in ethanol under acidic catalysis (e.g., concentrated HCl). Key conditions include refluxing for 24–25 hours, followed by crystallization from methanol. The reaction’s success depends on maintaining stoichiometric ratios of reactants and controlled acid concentration to avoid side reactions .

Basic: What spectroscopic and crystallographic methods are used to confirm its structural identity?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify substituent positions and hydrogen bonding patterns (e.g., NH protons in the tetrahydropyrimidine ring).
  • Infrared (IR) Spectroscopy: Confirms carbonyl (C=O) and hydroxyl (O–H) groups.
  • X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 12.8°–86.1° for phenyl groups) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

Advanced: How can reaction parameters be optimized to enhance yield and purity?

  • Catalyst Screening: Substituting HCl with Lewis acids (e.g., FeCl3_3, ZnCl2_2) may improve cyclization efficiency.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) could enhance solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yield .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial Testing: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based assays) to explore therapeutic potential.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .

Advanced: How can computational modeling predict its binding affinity to biological targets?

  • Molecular Docking: Simulates interactions with proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify reactive sites (e.g., electron-deficient regions in the pyrimidine ring) .

Advanced: What structural insights from crystallography guide SAR (Structure-Activity Relationship) studies?

X-ray data reveal that the 4-hydroxy-3-methoxyphenyl group adopts a near-planar conformation with the pyrimidine ring (dihedral angle ~12°), facilitating π-π stacking with biological targets. The N-(4-chlorophenyl) group’s orientation (86.1° dihedral angle) may influence steric interactions in binding pockets .

Advanced: How does regioselectivity in the Biginelli reaction affect substituent placement on the tetrahydropyrimidine core?

Regioselectivity is controlled by electronic effects of substituents on the aldehyde. Electron-donating groups (e.g., –OCH3_3) direct cyclization to the 4-position of the pyrimidine ring. Steric hindrance from the 6-methyl group further stabilizes the preferred tautomer .

Advanced: What factors influence the compound’s stability during storage and biological assays?

  • pH Sensitivity: The compound may degrade under strongly acidic/basic conditions due to hydrolysis of the carboxamide group.
  • Light and Temperature: Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.
  • Solvent Compatibility: DMSO is preferred for stock solutions due to low reactivity .

Advanced: How can isotopic labeling (13C ^{13}\text{C}13C, 15N ^{15}\text{N}15N) aid in metabolic pathway tracing?

Labeling the pyrimidine ring or carboxamide group enables tracking via Mass Spectrometry (MS) or Magnetic Resonance Imaging (MRI) to study absorption, distribution, and excretion in preclinical models .

Advanced: What strategies mitigate low aqueous solubility for in vivo studies?

  • Prodrug Design: Introduce phosphate or glycoside groups at the hydroxyl position.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

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